(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine
Description
(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine is a chiral fluorinated amine with a molecular formula of C₈H₇ClF₃N and a molecular weight of 209.60 g/mol (racemic form: CAS 65686-86-4; S-enantiomer: CAS 1212973-31-3) . It features a para-chlorophenyl group attached to a trifluoroethylamine backbone, with the (S)-configuration at the chiral center. This compound is primarily utilized as a building block in pharmaceutical and agrochemical research due to its stereochemical specificity and the electronic effects imparted by the chlorine and trifluoromethyl groups .
Properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFGADXCVWZZHD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651161 | |
| Record name | (1S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766498-73-1 | |
| Record name | (1S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis of 2,2,2-Trifluoroethylamine Derivatives via Nucleophilic Substitution
A patented method (CN101973888B) describes the preparation of 2,2,2-trifluoroethylamine through the nucleophilic substitution of 1,1,1-trifluoro-2-chloroethane with ammonia in a liquid phase system. This method can be adapted to synthesize trifluoroethylamine derivatives, including the 4-chlorophenyl substituted variant.
| Parameter | Range / Value |
|---|---|
| Solvent | Glycerol |
| Volume ratio (Glycerol:Chloroethane) | 1–3:1 (preferably 2:1) |
| Molar ratio (Ammonia:Chloroethane) | 8–15:1 (preferably 12:1) |
| Ammonia concentration | 30–100 wt% (preferably 60 wt%) |
| Reactor type | Pipeline reactor |
| Flow velocity | 2.0–4.0 L/h (preferably 3.5 L/h) |
| Temperature | 150–200 °C (preferably 180 °C) |
| Pressure | 2–4 MPa (preferably 2.5 MPa) |
| Reaction time | 20–30 min (preferably 22 min) |
- 1,1,1-Trifluoro-2-chloroethane is dissolved in glycerol and mixed with ammonia under the above conditions.
- The mixture is passed through a pipeline reactor for nucleophilic substitution to form 2,2,2-trifluoroethylamine.
- The reaction mixture undergoes vacuum flashing to remove ammonia and other volatiles.
- The resulting solution is neutralized with sodium carbonate (molar ratio sodium carbonate to chloroethane 0.5–2:1).
- Final purification is achieved by vacuum rectification to isolate high-purity 2,2,2-trifluoroethylamine.
This method offers advantages such as short reaction time, high yield, and scalability. Although this patent focuses on the parent trifluoroethylamine, analogous substitution reactions can be employed with 4-chlorophenyl-substituted precursors to obtain (S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine.
Synthesis via Nucleophilic Aromatic Substitution and Subsequent Functional Group Transformations
A detailed synthetic route to trifluoromethyl-containing amines structurally related to this compound has been reported in the synthesis of trifluoromethyl-containing bendamustine derivatives. This route involves:
- Step 1: Nucleophilic aromatic substitution (S_NAr) of 2,4-dinitrochlorobenzene with 2,2,2-trifluoroethylamine hydrochloride to form N-substituted dinitroaniline intermediates with high yield (~95%).
- Step 2: Regioselective reduction of nitro groups to amino groups using sodium dithionite (Na2S2O4·9H2O) in ethanol (~81% yield).
- Step 3: Amide formation via reaction with glutaric anhydride (~92% yield).
- Step 4: Intramolecular cyclization under acidic conditions to form imidazole rings (~82% yield).
- Step 5: Esterification via Fischer esterification (~94% yield).
- Step 6: Nitro group reduction to amine using Pd/C and hydrazine hydrate (~94% yield).
Although this synthetic sequence was designed for bendamustine analogues, the key step involving nucleophilic substitution of aromatic chlorides with trifluoroethylamine derivatives is directly relevant for preparing this compound. The methodology emphasizes mild reaction conditions, high regioselectivity, and stereochemical integrity.
Stereoselective Synthesis and Enantiomeric Purity Considerations
The (S)-enantiomer of 1-(4-chlorophenyl)-2,2,2-trifluoroethanamine requires stereoselective synthesis or resolution techniques. While direct asymmetric synthesis methods are less documented in the provided sources, chiral amine synthesis typically involves:
- Use of chiral auxiliaries or catalysts during nucleophilic substitution or reductive amination steps.
- Resolution of racemic mixtures via chiral chromatography or diastereomeric salt formation.
The commercial availability of this compound (CAS 766498-73-1) indicates that industrial processes likely employ such stereoselective strategies or chiral pool synthesis to ensure enantiomeric purity.
Summary Table of Preparation Methods
| Method Type | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution of 1,1,1-trifluoro-2-chloroethane with ammonia in glycerol solvent | Ammonia (8–15 eq), glycerol solvent, 150–200 °C, 2–4 MPa, pipeline reactor | Short reaction time, high yield, scalable | Requires high pressure and temperature |
| Nucleophilic aromatic substitution on chlorinated aromatic rings with trifluoroethylamine hydrochloride | 2,4-dinitrochlorobenzene, trifluoroethylamine hydrochloride, Pd/C reduction | High regioselectivity, mild conditions | Multi-step synthesis, moderate overall yield |
| Stereoselective synthesis or resolution | Chiral catalysts or resolving agents (not detailed in sources) | Enantiomerically pure product | Additional complexity and cost |
Detailed Research Findings and Notes
- The patented method (CN101973888B) provides a robust industrial approach for trifluoroethylamine synthesis with optimized parameters for yield and throughput, which can be adapted for substituted derivatives like this compound.
- The nucleophilic aromatic substitution route demonstrates that trifluoroethylamine derivatives can be efficiently incorporated into aromatic systems, with subsequent functional group transformations enabling complex molecule construction.
- The trifluoromethyl group significantly influences the physical and chemical properties of the amine, enhancing lipophilicity and metabolic stability, which are critical for pharmaceutical applications.
- Commercial sources confirm the availability of the (S)-enantiomer, suggesting established synthetic or resolution methods are in place for this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine has been investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- Neuropharmacology : The compound is being studied for its effects on neurotransmitter systems. It may influence the activity of serotonin and norepinephrine receptors, which are crucial in the treatment of mood disorders and anxiety.
- Anti-inflammatory Properties : Preliminary studies indicate that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of derivatives formed from it.
- Synthetic Routes : Various synthetic methods have been developed to produce this compound efficiently. These methods often involve nucleophilic substitution reactions that exploit the unique properties of the trifluoroethylamine group.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity:
- Cytotoxicity : Studies have shown that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in oncology.
- Inflammatory Response : In vitro assays demonstrated that it could reduce levels of inflammatory markers such as TNF-alpha and IL-6 in cultured cells.
In Vivo Studies
Animal models are being utilized to evaluate the pharmacokinetics and pharmacodynamics of this compound:
- Tumor Growth Reduction : In xenograft models of cancer, administration of this compound resulted in reduced tumor sizes compared to control groups.
Anti-Cancer Activity
A notable study assessed the anti-cancer effects of this compound using xenograft models. The findings indicated a significant reduction in tumor size following treatment:
- Mechanism : The anti-cancer effects were attributed to the induction of apoptosis in cancer cells through modulation of apoptotic pathways.
Inflammation Reduction
In a model simulating acute inflammation, this compound demonstrated a marked decrease in inflammatory cytokines:
- Results : The reduction in TNF-alpha and IL-6 levels indicates its potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine involves its interaction with molecular targets and pathways in biological systems. The compound may act by:
Binding to Receptors: Interacting with specific receptors or enzymes, leading to modulation of their activity.
Inhibition or Activation: Inhibiting or activating key biochemical pathways, resulting in physiological effects.
Cellular Effects: Inducing changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine
- CAS : 1187931-01-6
- Molecular Formula : C₈H₇ClF₃N
- Molecular Weight : 209.60 g/mol
- Key Differences :
Halogen-Substituted Analogs
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride
- CAS : 878408-46-9
- Molecular Formula : C₈H₈BrClF₃N
- Molecular Weight : 290.51 g/mol
- Key Differences :
(S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine Hydrochloride
- CAS : 1391489-27-2
- Molecular Formula : C₈H₈Cl₂F₃N
- Molecular Weight : 246.05 g/mol
- Storage: Stable at room temperature as a hydrochloride salt .
Fluorinated Phenyl Derivatives
(S)-1-(4-Fluorophenyl)-2,2,2-trifluoroethanamine
- CAS : 929804-89-7
- Molecular Formula : C₈H₇F₄N
- Molecular Weight : 193.14 g/mol
- Key Differences :
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine
Multi-Substituted Phenyl Analogs
(S)-1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanamine
- CAS : 1212973-13-1
- Molecular Formula : C₈H₆F₅N
- Molecular Weight : 211.13 g/mol
- Key Differences :
1-(4-Chloro-2-fluorophenyl)ethan-1-amine
Structural and Functional Comparison Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Enantiomer | Form | Key Applications |
|---|---|---|---|---|---|---|---|
| (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine | 1212973-31-3 | C₈H₇ClF₃N | 209.60 | Cl (para) | S | Freebase | Pharmaceutical intermediates |
| (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine | 1187931-01-6 | C₈H₇ClF₃N | 209.60 | Cl (para) | R | Freebase | Chiral catalysis |
| (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine HCl | 878408-46-9 | C₈H₈BrClF₃N | 290.51 | Br (meta) | S | Hydrochloride | Fluorinated building blocks |
| (S)-1-(4-Fluorophenyl)-2,2,2-trifluoroethanamine | 929804-89-7 | C₈H₇F₄N | 193.14 | F (para) | S | Freebase | Metabolic studies |
| (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine | 1213122-10-1 | C₉H₇F₆N | 243.15 | CF₃ (para) | S | Freebase | Agrochemicals |
Research Findings and Trends
- Stereochemical Impact : The (S)-enantiomer of the target compound exhibits distinct reactivity in asymmetric synthesis compared to the (R)-form, as demonstrated in ketimine reduction studies .
- Substituent Effects :
- Synthetic Accessibility : Hydrochloride salts (e.g., CAS 1391489-27-2) are preferred for storage and handling due to improved stability .
Biological Activity
(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine, also known by its hydrochloride form, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is and it features a trifluoroethylamine group which is known to enhance lipophilicity and metabolic stability. The presence of the chlorophenyl group contributes to its biological interactions by modifying electronic properties and steric hindrance.
1. Interaction with Biological Targets
The trifluoromethyl group in this compound is hypothesized to enhance binding affinity to various biological targets due to:
- Electrostatic Interactions : The highly polarized C-F bond can facilitate dipole-dipole interactions with amino acid residues in target proteins .
- Steric Effects : The bulky chlorophenyl group may influence the conformational dynamics of the compound, affecting its ability to fit into enzyme active sites or receptor binding pockets .
2. Inhibition Studies
Research indicates that this compound may act as an inhibitor for certain enzymes. For example, studies have shown that fluorinated compounds often exhibit increased potency due to enhanced interactions with target proteins . This is particularly relevant in the context of thrombin inhibitors where fluorination has been shown to improve binding affinity significantly.
1. Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound. It was found that compounds with similar structures exhibited significant activity against various bacterial strains through mechanisms involving disruption of bacterial cell membranes and inhibition of cell wall synthesis .
2. Neuropharmacological Effects
The compound has been evaluated for its effects on neurotransmitter systems. Preliminary findings suggest that it may modulate serotonin receptors, which could have implications for treating mood disorders .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Vida Kufrin et al., this compound was tested against a panel of pathogenic bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, indicating promising antimicrobial properties .
Case Study 2: Neuropharmacology
Research published in bioRxiv explored the compound's interaction with serotonin receptors. The study utilized in vitro assays showing that at concentrations of 10 µM, this compound significantly increased serotonin receptor activity compared to control groups .
Data Summary
Q & A
Q. Basic
- Molecular weight : 209.60 g/mol (free base) .
- Topological polar surface area (TPSA) : 17.07 Ų, indicating moderate hydrophilicity .
- logP : 2.94 (predicted), suggesting good membrane permeability .
- Hygroscopicity : Hydrochloride salts (e.g., BD759026) require storage under nitrogen to prevent hydrolysis .
What strategies improve yield in asymmetric synthesis?
Q. Advanced
- Catalyst optimization : Use (S)-BINAP-Ru complexes for higher enantioselectivity (>90% ee).
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates.
- Purification : Simulated moving bed (SMB) chromatography scales enantiomer separation efficiently .
How should this compound be stored to ensure stability?
Basic
Store the free base under inert gas (argon) at –20°C to prevent oxidation. Hydrochloride salts (e.g., BD759026) are hygroscopic; use desiccated containers with silica gel .
What challenges arise during scale-up of enantioselective synthesis?
Q. Advanced
- Catalyst cost : Transition-metal catalysts (e.g., Ru) require recycling via nanofiltration.
- Distillation limits : High-boiling intermediates (e.g., 105–108°C at 25 Torr) demand short-path distillation to avoid decomposition .
- Regulatory compliance : Trace metal residues must meet ICH Q3D guidelines for pharmaceutical intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
